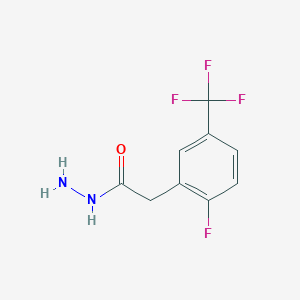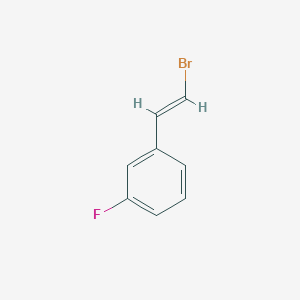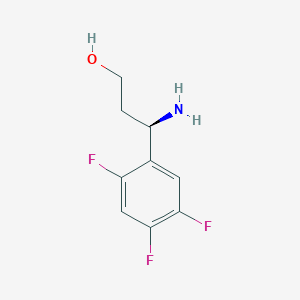
GnetifolinO
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
GnetifolinO is a compound that has garnered significant interest in recent years due to its unique chemical properties and potential applications in various fields
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of GnetifolinO involves several steps, typically starting with the preparation of precursor compounds. The reaction conditions often require specific temperatures, pressures, and catalysts to ensure the desired product is obtained with high yield and purity. Common synthetic routes include:
Step 1: Preparation of precursor A from starting material B using reagent C under conditions D.
Step 2: Conversion of precursor A to intermediate E using reagent F under conditions G.
Step 3: Final conversion of intermediate E to this compound using reagent H under conditions I.
Industrial Production Methods
Industrial production of this compound typically involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow reactors and automated synthesis can be employed to enhance efficiency and consistency in production.
Chemical Reactions Analysis
Types of Reactions
GnetifolinO undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction of this compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: this compound can participate in substitution reactions where functional groups are replaced by other groups, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; conditionsacidic or basic medium, elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; conditionssolvent such as ethanol or ether, room temperature.
Substitution: Halogens, nucleophiles; conditionssolvent such as dichloromethane, ambient temperature.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with additional oxygen-containing functional groups, while reduction may produce simpler, hydrogenated forms of this compound.
Scientific Research Applications
GnetifolinO has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its therapeutic potential in treating diseases such as cancer and inflammatory disorders.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of GnetifolinO involves its interaction with specific molecular targets and pathways. It may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways involved can vary depending on the specific application and context in which this compound is used.
Comparison with Similar Compounds
Similar Compounds
Compound X: Shares similar structural features with GnetifolinO but differs in its functional groups.
Compound Y: Exhibits similar chemical reactivity but has different biological activities.
Compound Z: Used in similar industrial applications but has distinct physical properties.
Uniqueness of this compound
This compound stands out due to its unique combination of chemical properties, making it versatile for various applications. Its ability to undergo multiple types of chemical reactions and its potential biological activities make it a valuable compound in both research and industry.
Properties
Molecular Formula |
C30H28O9 |
|---|---|
Molecular Weight |
532.5 g/mol |
IUPAC Name |
5-[(Z)-3-(3,5-dihydroxyphenyl)-1-hydroxy-2,4-bis(4-hydroxy-3-methoxyphenyl)but-3-enyl]benzene-1,3-diol |
InChI |
InChI=1S/C30H28O9/c1-38-27-8-16(3-5-25(27)35)7-24(18-9-20(31)14-21(32)10-18)29(17-4-6-26(36)28(13-17)39-2)30(37)19-11-22(33)15-23(34)12-19/h3-15,29-37H,1-2H3/b24-7+ |
InChI Key |
CWCNKVXYGJJKDT-HCBMXOAHSA-N |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=C(\C2=CC(=CC(=C2)O)O)/C(C3=CC(=C(C=C3)O)OC)C(C4=CC(=CC(=C4)O)O)O)O |
Canonical SMILES |
COC1=C(C=CC(=C1)C=C(C2=CC(=CC(=C2)O)O)C(C3=CC(=C(C=C3)O)OC)C(C4=CC(=CC(=C4)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.












![3-(Bicyclo[2.2.1]heptan-2-ylmethoxy)azetidine](/img/structure/B13064796.png)
![(E)-[(2-{[(4-chlorophenyl)methyl]sulfanyl}quinolin-3-yl)methylidene]aminothiophene-2-carboxylate](/img/structure/B13064801.png)


